molecular formula C9H8S2 B14714915 4-Phenyl-2H-1,3-dithiole CAS No. 15112-40-0

4-Phenyl-2H-1,3-dithiole

Cat. No.: B14714915
CAS No.: 15112-40-0
M. Wt: 180.3 g/mol
InChI Key: WEEWCEPQHUKCDY-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1,3-dithiole is a sulfur-containing heterocyclic compound. It is part of the 1,3-dithiole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Phenyl-2H-1,3-dithiole involves the reaction between phenylacetylene and elemental sulfur. This reaction typically occurs under high-temperature conditions to facilitate the formation of the dithiole ring . Another method involves the reaction of ethyl 3-oxobutanoate, phenylhydrazine, carbon disulfide, and propargyl bromide in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiole ring to a dithiolane ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the dithiole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolane derivatives.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-1,3-dithiole involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby exerting biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2H-1,3-dithiole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

15112-40-0

Molecular Formula

C9H8S2

Molecular Weight

180.3 g/mol

IUPAC Name

4-phenyl-1,3-dithiole

InChI

InChI=1S/C9H8S2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-6H,7H2

InChI Key

WEEWCEPQHUKCDY-UHFFFAOYSA-N

Canonical SMILES

C1SC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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